Azul de hidroxinaftol

Descripción general

Descripción

Synthesis Analysis

HNB is synthesized through a cyclodehydration route, leading to compounds with significant optical properties influenced by the solution's pH. For instance, at higher pH values, deprotonation yields a merocyanine-type dye exhibiting red-shifted absorption bands and dual emission. This synthesis process underscores HNB's photoacidic behavior and its interaction with cucurbit[7]uril, affecting its acidity levels in both ground and excited states (Becher et al., 2017).

Molecular Structure Analysis

HNB's molecular structure is pivotal in its interaction with various analytes and ions. Its complex formation capabilities, particularly with lanthanide and alkaline earth metals, highlight its role in spectrophotometry. The formation constants calculated for these complexes underline the importance of HNB's structure in its analytical applications (Brittain, 1978).

Chemical Reactions and Properties

Chemical reactions involving HNB, such as its role in visual detection assays and colorimetric LAMP (Loop-Mediated Isothermal Amplification), underscore its chemical reactivity. HNB's interaction with hydrogen peroxide, leading to color changes from violet to sky blue, exemplifies its utility in DNA and RNA detection without the need for thermal cycling (Goto et al., 2009).

Physical Properties Analysis

The physical properties of HNB, such as its solvatochromic behavior in different solvents, are crucial for its application in analytical chemistry. The shifts in its visible absorption band in polar and protic solvents, resulting in color changes, are indicative of its physical interaction with the solvent environment, impacting its analytical utility (Rad‐Moghadam et al., 2016).

Chemical Properties Analysis

HNB's chemical properties, such as its role in the spectrophotometric and derivative spectrophotometric determination of metals like aluminium, showcase its versatility as an analytical reagent. The development of colorimetric assays based on HNB for various analytes highlights its widespread applicability and the influence of its chemical properties on analytical outcomes (Ferreira et al., 1994).

Aplicaciones Científicas De Investigación

Investigación bioquímica

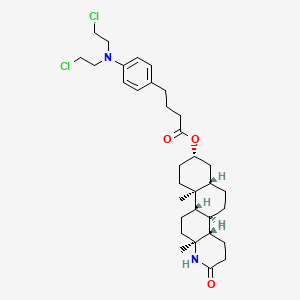

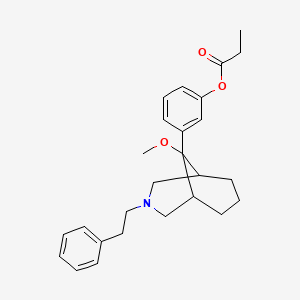

El azul de hidroxinaftol se utiliza como indicador metalocrómico en la investigación bioquímica. Proporciona un cambio de color distinto en el punto final en las titulaciones que involucran calcio con EDTA, lo cual es crucial para medir el calcio en muestras biológicas como suero y orina {svg_1}.

Ciencia ambiental

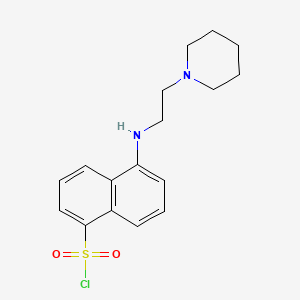

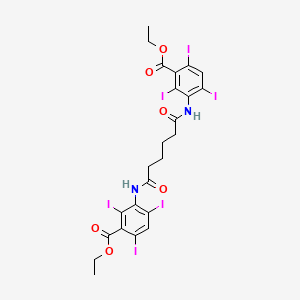

En la ciencia ambiental, el this compound desempeña un papel en el tratamiento de las aguas residuales de la industria textil. Se utiliza en el proceso electro-Fenton para la remediación de colorantes como el azul de metileno y el azul de tripán, mostrando altas tasas de degradación y potencial para un tratamiento efectivo de las aguas residuales {svg_2}.

Química analítica

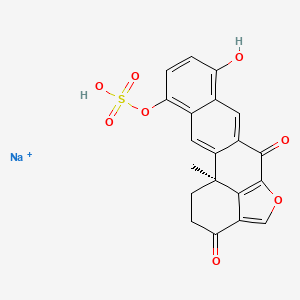

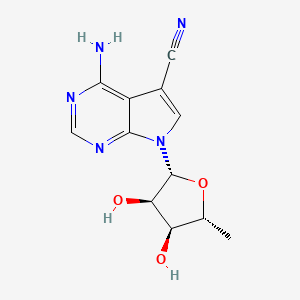

Como colorante azoico, el this compound es fundamental en la química analítica para determinar el punto final en las titulaciones complexométricas, especialmente en las titulaciones metálicas. Su cambio de color de amarillo a azul en presencia de iones metálicos lo convierte en una herramienta valiosa para detectar concentraciones de metales en soluciones {svg_3}.

Farmacéuticos

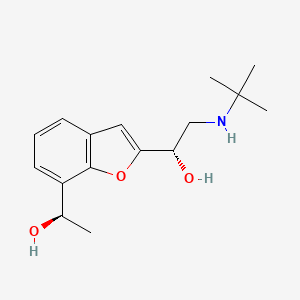

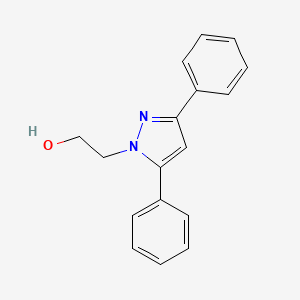

En la industria farmacéutica, el this compound es adecuado para la cuantificación de la lixiviación de metales en la cromatografía de afinidad metálica. Cambia de color en presencia de iones calcio y EDTA, lo cual es útil en la fabricación de ensayos de diagnóstico e histología {svg_4}.

Agricultura

El this compound se utiliza en la agricultura para la detección rápida de patógenos. Una aplicación notable es en el ensayo de amplificación isotérmica en bucle (LAMP) para detectar Sarocladium oryzae en semillas de arroz, donde provoca un cambio de color que indica la presencia del patógeno {svg_5}.

Ciencia de los materiales

En la ciencia de los materiales, el this compound se puede utilizar en el desarrollo de métodos de detección visual para patógenos de plantas, aprovechando sus propiedades colorimétricas en los ensayos LAMP para identificar enfermedades como el moho gris en los cultivos {svg_6}.

Industria alimentaria

El papel del this compound en la industria alimentaria incluye el desarrollo de ensayos para detectar plaguicidas organofosforados en agroproductos. Sus capacidades colorimétricas son esenciales para garantizar la seguridad y la calidad de los productos alimenticios {svg_7}.

Mecanismo De Acción

Target of Action

Hydroxynaphthol Blue (HNB) is primarily used as a metal indicator . Its primary targets are metal ions , particularly in complexometric titrations . The compound’s role is to indicate the presence of these ions through a distinct color change .

Mode of Action

HNB interacts with its targets (metal ions) by binding to them, resulting in a change in its color. This color change is a result of the compound’s interaction with the metal ions and is used to indicate the endpoint in complexometric titrations . For example, in the presence of calcium ions, HNB changes color from blue to reddish pink at pH range 12-13 .

Biochemical Pathways

It is known that the compound’s color change is a result of its interaction with metal ions, indicating that it may affect pathways involving these ions .

Pharmacokinetics

Given its use as a metal indicator, it is likely that its bioavailability is influenced by the presence and concentration of metal ions in the solution .

Result of Action

The primary molecular effect of HNB’s action is a color change that occurs when it binds to metal ions . This color change is used to indicate the presence and concentration of these ions in a solution, providing a visual representation of the compound’s interaction with its targets .

Action Environment

The action, efficacy, and stability of HNB can be influenced by various environmental factors. For example, the pH of the solution can affect the compound’s color change . Additionally, the presence and concentration of metal ions in the solution can influence the compound’s action and efficacy

Safety and Hazards

Hydroxynaphthol Blue can cause serious eye irritation . Inhalation may irritate the nose, throat, and upper respiratory tract, and ingestion of large quantities may cause gastrointestinal irritation, nausea, and vomiting . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Direcciones Futuras

Hydroxynaphthol Blue has been used in the development of a novel single nucleotide polymorphism loop-mediated isothermal amplification (SNP–LAMP) approach for the easier and quicker detection of pyrimethamine resistance in Plasmodium falciparum malaria . This suggests potential future applications in the field of molecular diagnostics.

Propiedades

IUPAC Name |

trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIINJJXRXMPGT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N2Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069852 | |

| Record name | Trisodium 3-hydroxy-4-((2-hydroxy-4-sulphonato-1-naphthyl)azo)naphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Hydroxynaphthol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

63451-35-4 | |

| Record name | Hydroxynaphthol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium 3-hydroxy-4-((2-hydroxy-4-sulphonato-1-naphthyl)azo)naphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 3-hydroxy-4-[(2-hydroxy-4-sulphonato-1-naphthyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxynaphthol blue | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5SKF7S6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)